molecular formula C24H18ClFN2O4S2 B2800161 2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 850926-75-9

2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2800161
CAS No.: 850926-75-9
M. Wt: 516.99
InChI Key: LWMFALWJTJIWGJ-UHFFFAOYSA-N
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Description

2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H18ClFN2O4S2 and its molecular weight is 516.99. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A novel series of 4-arylsulfonyl-1,3-oxazoles, closely related to the compound , have been synthesized and evaluated for their anticancer activities against a range of cancer cell lines. These compounds, including variants with chlorophenyl and fluorophenyl groups, showed promising cytostatic and antiproliferative effects against various cancer types, such as glioblastoma, gliosarcoma, and non-small cell lung cancer. The specificity of these compounds against different cancer cell lines suggests their potential as lead compounds for further development in cancer therapy (Zyabrev et al., 2022).

Antimicrobial Activity

Compounds with structural similarities to "2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide" have been synthesized and tested for antimicrobial activity. These studies have led to the identification of novel compounds with significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This research area is crucial for developing new antimicrobial agents in response to rising antibiotic resistance (Badiger et al., 2013).

Novel Synthetic Approaches

Research has also focused on the synthesis of novel derivatives with potential biological activities, including antimicrobial and anticancer properties. These efforts involve innovative synthetic strategies and structural characterization of new compounds, contributing to the chemical and pharmaceutical sciences' knowledge base. The synthesis of derivatives incorporating different heterocyclic rings, such as oxazoles, thiazoles, and triazoles, highlights the versatility and potential of these chemical scaffolds for generating bioactive molecules (Mehta et al., 2019).

Structural and Functional Characterization

Further studies include detailed structural elucidation and biological evaluation of these compounds, employing techniques such as Density Functional Theory (DFT) analysis, molecular docking, and various biological assays. These comprehensive analyses contribute to understanding the relationship between structure and activity, guiding the optimization of these compounds for enhanced biological efficacy (Noreen et al., 2015).

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4S2/c1-15-2-4-16(5-3-15)22-28-23(34(30,31)20-12-6-17(25)7-13-20)24(32-22)33-14-21(29)27-19-10-8-18(26)9-11-19/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMFALWJTJIWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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